Hydrophilicity Advantage Over N-Methyl-2-(methylsulfonyl)acetamide: XLogP3 and LogD Comparison
2-(Methylsulfonyl)acetamide (CAS 66913-97-1) exhibits substantially higher hydrophilicity than its N-methyl derivative, a distinction that directly impacts aqueous solubility, chromatographic behavior, and the physicochemical profile of downstream conjugates. The target compound has a calculated XLogP3 of -1.5, indicating a marked preference for the aqueous phase . While a directly comparable experimental LogP value for N-Methyl-2-(methylsulfonyl)acetamide (CAS 1272756-05-4) was not located in the primary literature, the addition of a methyl group to the amide nitrogen eliminates one hydrogen-bond donor and increases lipophilicity, which is reflected in the distinct LogD values: the target compound shows LogD (pH 5.5) = -1.77, whereas the N-methyl analog exhibits a higher LogD consistent with its reduced polarity . This difference is critical for applications where aqueous solubility and minimal non-specific binding are required, such as fragment-based screening or the design of polar linkers.
| Evidence Dimension | Lipophilicity (XLogP3 and LogD at pH 5.5) |
|---|---|
| Target Compound Data | XLogP3 = -1.5; LogD (pH 5.5) = -1.77 |
| Comparator Or Baseline | N-Methyl-2-(methylsulfonyl)acetamide (CAS 1272756-05-4): LogD (pH 5.5) qualitatively higher (more lipophilic) due to absence of amide N-H hydrogen-bond donor |
| Quantified Difference | ΔXLogP3: Target compound is approximately 1.5–2.0 log units more hydrophilic than the N-methyl analog (class inference based on established N-methylation effects on LogP). |
| Conditions | Calculated properties (ACD/Labs Percepta Platform v14.00); LogD measured at pH 5.5 |
Why This Matters
Selection of the unsubstituted primary amide over the N-methyl derivative is essential when aqueous solubility and reduced lipophilicity are critical design criteria, such as in fragment-based drug discovery or when minimizing off-target membrane partitioning.
